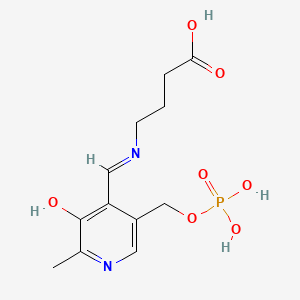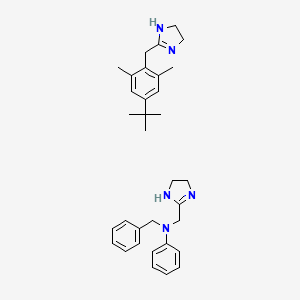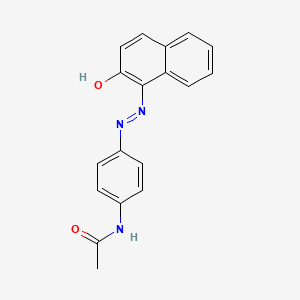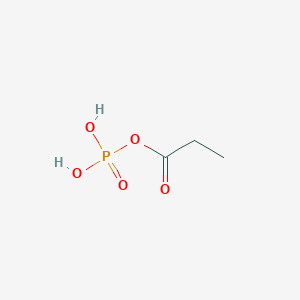
Propanoyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoyl phosphate is the phosphate ester of propanoic acid. It has a role as an Escherichia coli metabolite. It derives from a propionic acid. It is a conjugate acid of a propanoyl phosphate(2-).
科学的研究の応用
1. Environmental and Health Impact Assessment
Propanoyl phosphate and related compounds have been the subject of environmental and health impact studies. For instance, tris-(1,3-dichloro-2-propyl) phosphate, a flame retardant, has been found to be a mutagen, raising concerns about its potential carcinogenic effects (Gold, Blum, & Ames, 1978). Additionally, the metabolites of organophosphate flame retardants, including those of propanoyl phosphate derivatives, have been linked to developmental toxicity in zebrafish, emphasizing the need for understanding their toxicological effects (Lee et al., 2019).
2. Monitoring and Detection Techniques
Research has also focused on developing methods for monitoring propanoyl phosphate and its derivatives in various environments. Techniques such as LC-MS/MS have been utilized for the simultaneous determination of urinary biomarkers of exposure to propanoyl phosphate-related compounds (Bastiaensen et al., 2018). This is crucial for understanding human exposure levels and potential health risks.
3. Membrane Distillation Applications
In the field of membrane science, propanoyl phosphate compounds have been utilized in the engineering of microporous films for membrane distillation applications. For example, polyvinylidene fluoride dissolved in triethyl phosphate has been used to fabricate hydrophobic microporous films (Nejati et al., 2015). Such developments are significant for advancements in water treatment and purification technologies.
4. Industrial Applications
Propanoyl phosphate is also involved in industrial processes, such as in the production of erythromycin. A study explored the metabolic fate of propanol, used as a precursor in erythromycin synthesis, in an industrial strain of Saccharopolyspora erythraea (Xu et al., 2021). Understanding such pathways is vital for optimizing industrial bioprocesses.
特性
製品名 |
Propanoyl phosphate |
|---|---|
分子式 |
C3H7O5P |
分子量 |
154.06 g/mol |
IUPAC名 |
phosphono propanoate |
InChI |
InChI=1S/C3H7O5P/c1-2-3(4)8-9(5,6)7/h2H2,1H3,(H2,5,6,7) |
InChIキー |
FMNMEQSRDWIBFO-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OP(=O)(O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



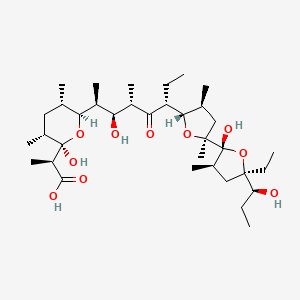
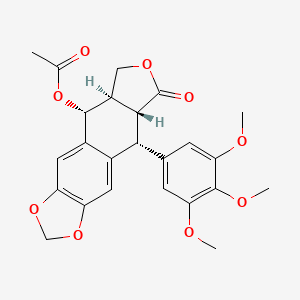
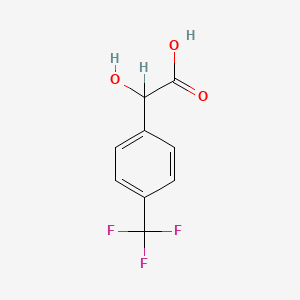
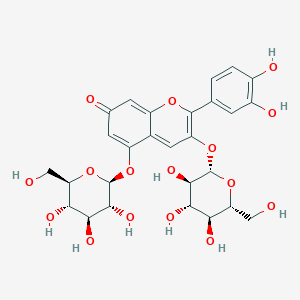
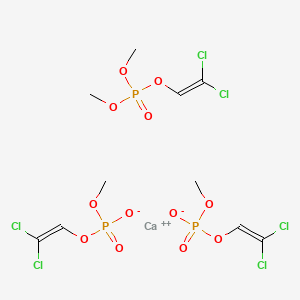
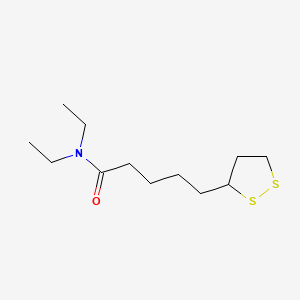
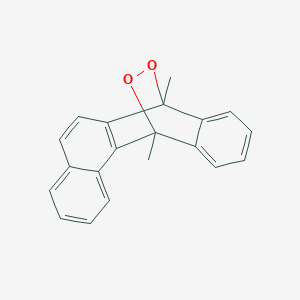
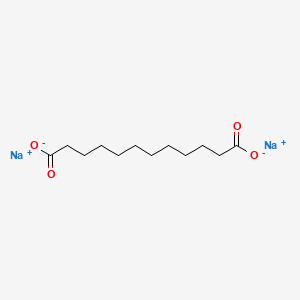
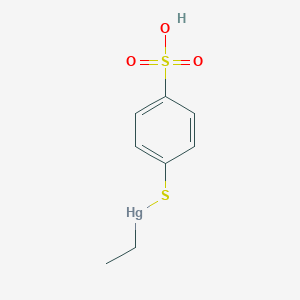
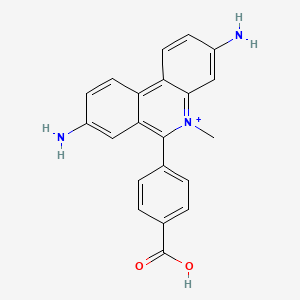
![1-[2,8-Bis(trifluoromethyl)quinolin-4-yl]-3-(tert-butylamino)propan-1-ol](/img/structure/B1206078.png)
